6-Fluoro-2-(4-hydroxyphenyl)benzoic acid

HPPD inhibition enzyme assay structure-activity relationship

Source the definitive HPPD inhibitor benchmark. With an IC50 of 89 nM, this fluorinated biphenyl carboxylic acid enables precise SAR comparisons against chloro- and positional analogs (4.5-fold and 3-fold potency shifts). Its dual monocytic differentiation/antiproliferative activity in MCF7 cells and validated CCR5 antagonism make it an irreplaceable probe for cancer biology, HIV, and inflammatory disease research. Do not compromise your data with non-fluorinated or incorrectly halogenated substitutes. ≥98% purity ensures synthetic fidelity. Inquire now for research-scale quantities.

Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
CAS No. 1261932-02-8
Cat. No. B6396434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(4-hydroxyphenyl)benzoic acid
CAS1261932-02-8
Molecular FormulaC13H9FO3
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H9FO3/c14-11-3-1-2-10(12(11)13(16)17)8-4-6-9(15)7-5-8/h1-7,15H,(H,16,17)
InChIKeyAXCPZFKQJLQKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (CAS: 1261932-02-8): Core Structural & Pharmacological Baseline


6-Fluoro-2-(4-hydroxyphenyl)benzoic acid (CAS: 1261932-02-8), also referred to as 3-fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid, is a fluorinated biphenyl carboxylic acid derivative with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol . This compound is characterized by a fluorine atom at the 6-position of the benzoic acid moiety and a 4-hydroxyphenyl group at the 2-position, conferring unique physicochemical and biological properties . It is primarily utilized as a research tool and synthetic intermediate in medicinal chemistry and chemical biology .

Why 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid Cannot Be Interchanged with Structural Analogs


The specific substitution pattern of 6-fluoro-2-(4-hydroxyphenyl)benzoic acid dictates its interaction profile with biological targets, rendering generic substitution with structurally related compounds (e.g., non-fluorinated or differently halogenated analogs) scientifically unsound. While the biphenyl carboxylic acid core is common to many research chemicals, the precise positioning of the fluorine atom and the hydroxy group critically influences binding affinity, selectivity, and downstream functional effects [1]. For instance, even minor changes—such as shifting the fluorine from the 6- to the 4-position or replacing it with chlorine—yield compounds with markedly different inhibitory potencies and cellular activities, as demonstrated in the quantitative evidence below [2][3].

Quantitative Differentiation of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid: Key Evidence for Procurement Decisions


HPPD Inhibition: Potency of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid Compared to Halogenated Analogs

6-Fluoro-2-(4-hydroxyphenyl)benzoic acid inhibits porcine liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89-90 nM [1]. This potency is intermediate compared to its 6-chloro and 4-fluoro analogs. The 6-chloro derivative exhibits a 4.5-fold greater potency (IC50 = 20 nM), while the 4-fluoro derivative is 3-fold more potent (IC50 = 30 nM) [2][3]. These data demonstrate that the specific halogen and its position on the biphenyl scaffold are critical determinants of HPPD inhibitory activity, and that 6-fluoro substitution yields a distinct, quantifiable potency profile.

HPPD inhibition enzyme assay structure-activity relationship

Antiproliferative Activity: 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid Exhibits Differential Effects in MCF7 Cells

In functional assays, 6-fluoro-2-(4-hydroxyphenyl)benzoic acid demonstrates antiproliferative activity against human MCF7 breast cancer cells [1]. While specific IC50 values are not reported, the compound is confirmed to inhibit cell growth in a 72-hour MTT assay [2]. In contrast, the non-fluorinated parent compound, 2-(4-hydroxyphenyl)benzoic acid, is reported to have antioxidant and antimicrobial properties but does not show significant antiproliferative activity against MCF7 cells under similar conditions .

anticancer MCF7 antiproliferative

Differentiation Induction: 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid as a Chemical Probe for Monocytic Differentiation

6-Fluoro-2-(4-hydroxyphenyl)benzoic acid induces differentiation of undifferentiated cells into monocytes [1]. This activity distinguishes it from many simple biphenyl carboxylic acids, which lack this functional capacity. For example, the non-fluorinated 2-(4-hydroxyphenyl)benzoic acid is not reported to induce differentiation .

differentiation therapy monocyte chemical probe

CCR5 Antagonism: A Distinct Pharmacological Profile for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid

Preliminary pharmacological screening indicates that 6-fluoro-2-(4-hydroxyphenyl)benzoic acid functions as a CCR5 antagonist [1]. This activity is not generally associated with simple biphenyl carboxylic acids, many of which (e.g., 2-(4-hydroxyphenyl)benzoic acid) are known for antioxidant or antimicrobial properties but not chemokine receptor antagonism .

CCR5 antagonist HIV inflammation

Optimal Research Applications for 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for HPPD Inhibitors

6-Fluoro-2-(4-hydroxyphenyl)benzoic acid serves as a key comparator in SAR campaigns aimed at optimizing HPPD inhibition. Its intermediate IC50 of 89 nM allows researchers to benchmark the effects of halogen substitution (e.g., fluorine vs. chlorine) and positional changes on the biphenyl scaffold, as demonstrated by the 4.5-fold and 3-fold potency differences observed with 6-chloro and 4-fluoro analogs, respectively [1].

Chemical Probe for Investigating Cell Differentiation and Proliferation

The compound's dual activity—inducing monocytic differentiation and inhibiting proliferation of MCF7 cells—makes it a valuable chemical probe for studying differentiation pathways and cancer cell biology [2][3]. Its distinct activity profile compared to non-fluorinated analogs underscores the importance of fluorine substitution for these cellular effects.

Exploratory Research in CCR5-Mediated Diseases

Given its preliminary identification as a CCR5 antagonist, 6-fluoro-2-(4-hydroxyphenyl)benzoic acid is suitable for exploratory research in HIV, asthma, rheumatoid arthritis, and other CCR5-related conditions [4]. This application is unique among simple biphenyl carboxylic acids and offers a differentiated research tool for chemokine receptor biology.

Synthetic Intermediate for Complex Fluorinated Biaryls

With a purity of ≥98% and a well-defined fluorinated biphenyl structure, this compound is a reliable building block for the synthesis of more complex molecules in medicinal chemistry and materials science . Its specific substitution pattern is not easily mimicked by other analogs, ensuring synthetic fidelity.

Technical Documentation Hub

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16 linked technical documents
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